Fluphenazine-N(4')-oxide

CAS No.: 76005-59-9

Cat. No.: VC1860860

Molecular Formula: C22H26F3N3O2S

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76005-59-9 |

|---|---|

| Molecular Formula | C22H26F3N3O2S |

| Molecular Weight | 453.5 g/mol |

| IUPAC Name | 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethanol |

| Standard InChI | InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)8-3-12-28(30)13-9-26(10-14-28)11-15-29/h1-2,4-7,16,29H,3,8-15H2 |

| Standard InChI Key | PBNZPYCNNDPELA-UHFFFAOYSA-N |

| SMILES | C1C[N+](CCN1CCO)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |

| Canonical SMILES | C1C[N+](CCN1CCO)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |

Introduction

Chemical Structure and Properties

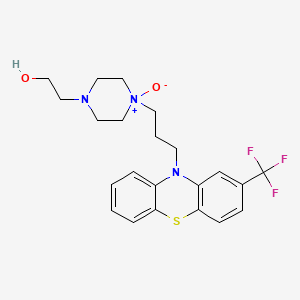

Fluphenazine-N(4')-oxide is a piperazine N-oxide derivative with the following properties:

| Property | Value |

|---|---|

| Chemical Name | 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethanol |

| Molecular Formula | C₂₂H₂₆F₃N₃O₂S |

| Molecular Weight | 453.52 g/mol |

| CAS Registry Number | 76005-59-9 |

| IUPAC Name | 2-[4-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-4-ium-1-yl]ethanol |

| InChI Key | PBNZPYCNNDPELA-UHFFFAOYSA-N |

The chemical structure features a phenothiazine ring system with a trifluoromethyl group at position 2, a propyl chain connecting to a piperazine ring, and an N-oxide modification at the piperazine nitrogen (position 4') . This oxidation at the piperazine nitrogen differentiates it from the parent compound fluphenazine, altering its pharmacological properties and metabolic behavior.

Synthesis and Oxidative Formation

Fluphenazine-N(4')-oxide is primarily formed through oxidative processes of the parent compound fluphenazine. The oxidation pathways have been extensively studied to understand the metabolic fate of fluphenazine in biological systems.

Oxidation Mechanisms

The formation of Fluphenazine-N(4')-oxide occurs via oxidation at the piperazine nitrogen. Research has demonstrated that this oxidation can happen through several mechanisms:

-

Chemical oxidation using reagents such as hydrogen peroxide in glacial acetic acid or m-chloroperbenzoic acid

-

Enzymatic oxidation in biological systems, particularly in liver metabolism

-

Autoxidation processes, potentially accelerated by exposure to light or other environmental factors

Metabolic Significance

Fluphenazine-N(4')-oxide represents an important metabolite in the biotransformation pathway of fluphenazine. The compound is one of several major metabolites found in patients treated with fluphenazine, alongside:

| Metabolite | Chemical Modification |

|---|---|

| Fluphenazine-N(4')-oxide | Oxidation at piperazine nitrogen |

| Fluphenazine sulfoxide (FLU-SO) | Oxidation at sulfur atom |

| 7-hydroxyfluphenazine (7-OH-FLU) | Hydroxylation at position 7 |

Pharmacological Properties

Receptor Interactions

Fluphenazine-N(4')-oxide exhibits significant pharmacological activity, particularly in relation to dopaminergic systems. Research indicates that this metabolite possesses antidopaminergic properties, which may contribute to the therapeutic effects of fluphenazine in treating psychiatric disorders .

While the parent compound fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, studies suggest that Fluphenazine-N(4')-oxide may also interact with dopamine receptors, albeit with potentially different binding affinities and pharmacodynamic properties .

Comparative Potency

Research has provided insights into the relative potency of fluphenazine metabolites:

| Compound | Relative Antidopaminergic Activity |

|---|---|

| Fluphenazine | ++++ (highest) |

| 7-hydroxyfluphenazine | +++ |

| Fluphenazine-N(4')-oxide | ++ |

| Fluphenazine sulfoxide | + |

Tissue Distribution and Pharmacokinetics

Distribution in Animal Models

A significant study investigated the distribution of fluphenazine and its metabolites, including Fluphenazine-N(4')-oxide, in brain regions and other tissues of rats. The research, using specific and sensitive radioimmunoassays, revealed important insights into the pharmacokinetics of this compound .

Rats were administered oral doses of fluphenazine dihydrochloride (5, 10, or 20 mg/kg) daily for 15 days, and the distribution of the parent compound and its metabolites was assessed. The study found that Fluphenazine-N(4')-oxide was detectable in plasma, liver, kidney, fat, whole brain, and specific brain regions .

Clinical Pharmacokinetics

In clinical settings, plasma levels of Fluphenazine-N(4')-oxide have been found to vary significantly among patients, highlighting the importance of individualized treatment approaches. The steady-state plasma concentrations can provide valuable insights into the pharmacokinetics of fluphenazine treatment .

Research has indicated that measuring the plasma levels of this metabolite can assist in therapeutic drug monitoring, potentially allowing for better management of dosing regimens and minimizing adverse effects while maximizing therapeutic benefits .

Analytical Methods for Detection

Radioimmunoassay Development

A key advancement in the study of Fluphenazine-N(4')-oxide was the development of highly specific and sensitive antisera for its detection. One notable study obtained such antisera from New Zealand white rabbits immunized with a bovine serum albumin conjugate of 7-(3-carboxypropionyl)propchlorperazine-N4'-oxide .

The radioimmunoassay (RIA) procedure developed using these antisera enabled, for the first time, the determination of steady-state plasma levels of Fluphenazine-N(4')-oxide in patients treated with oral or intramuscular fluphenazine. This method demonstrated remarkable sensitivity, capable of accurately quantifying as little as 20 pg of the compound in 200 microliters of plasma extract with a coefficient of variation less than 8% .

Importantly, the antiserum showed negligible cross-reactivity (less than 2%) with fluphenazine and its other major metabolites, including fluphenazine sulfoxide, 7-hydroxy-fluphenazine, and N-deshydroxyethyl-fluphenazine .

Validation Approaches

To confirm the specificity of the radioimmunoassay, researchers employed a selective reduction approach. Fluphenazine-N(4')-oxide was reduced to fluphenazine using sodium dithionite in plasma samples from patients. Analysis showed a strong correlation (r² = 0.9646) between the total fluphenazine level and the sum of fluphenazine and fluphenazine equivalent to Fluphenazine-N(4')-oxide determined separately in the same plasma samples .

This validation confirmed that the developed RIA procedure specifically quantitated Fluphenazine-N(4')-oxide, providing a reliable tool for clinical and research applications.

Clinical Relevance and Applications

Therapeutic Monitoring

This is particularly relevant considering the wide interindividual variability in drug metabolism and response observed in patients treated with antipsychotic medications. Steady-state plasma concentrations of antipsychotic agents, including fluphenazine and its metabolites, can vary by 10- to 100-fold among patients receiving the same dose .

Contribution to Therapeutic Effect

This has implications for dosage adjustments and formulation selection, particularly when choosing between different administration routes (oral versus intramuscular) or different ester formulations (e.g., fluphenazine decanoate) .

The availability of reliable reference standards is crucial for:

-

Developing and validating analytical methods

-

Conducting pharmacokinetic studies

-

Quality control of pharmaceutical formulations

-

Investigating metabolic pathways

Future Research Directions

Despite the significant progress in understanding Fluphenazine-N(4')-oxide, several areas warrant further investigation:

-

More detailed receptor binding studies to elucidate the precise pharmacological profile of this metabolite

-

Investigation of potential correlations between plasma levels and clinical response or adverse effects

-

Exploration of genetic factors affecting the formation and elimination of this metabolite

-

Development of improved analytical methods for routine clinical monitoring

-

Assessment of the impact of this metabolite on long-term treatment outcomes

Such research could enhance our understanding of the complex pharmacology of fluphenazine and potentially lead to optimized treatment approaches for patients with schizophrenia and other psychotic disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume